molecular formula C15H16FNO2S B151305 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-72-6

2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid

Cat. No. B151305
CAS RN: 138568-72-6
M. Wt: 293.4 g/mol
InChI Key: SZVIKFHPCYVIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, also known as FPTP, is a synthetic compound that has been widely used in scientific research. FPTP belongs to the class of thiazole-containing compounds and is structurally similar to other thiazole-containing drugs such as thiazolidinediones. FPTP has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, but it is believed to act by modulating various cellular signaling pathways. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and improve immune function. In addition, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid in lab experiments is that it has been extensively studied and has a well-established synthesis method. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is that it can be expensive to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for the study of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. One area of research could be the development of more efficient synthesis methods for 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could make it more accessible for use in lab experiments. Another area of research could be the investigation of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid's potential therapeutic applications in other diseases, such as neurodegenerative disorders or cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid involves the reaction of 4-isopropylthiazol-2-amine with 3-fluoro-4-iodoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with propanoic acid to yield 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid. The synthesis of 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid is relatively straightforward and can be performed on a large scale.

Scientific Research Applications

2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. In cancer research, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid has been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.

properties

CAS RN

138568-72-6

Product Name

2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19)

InChI Key

SZVIKFHPCYVIFT-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Canonical SMILES

CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F

Origin of Product

United States

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